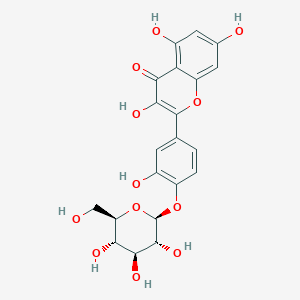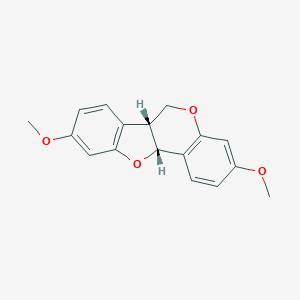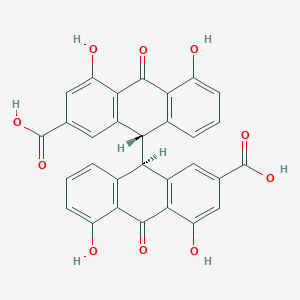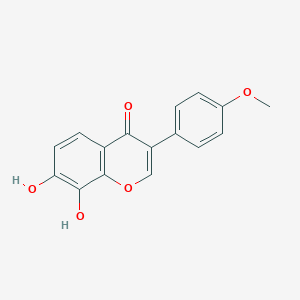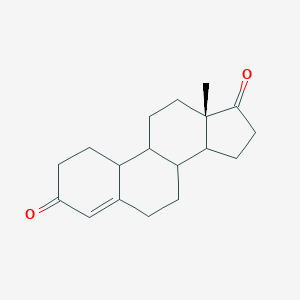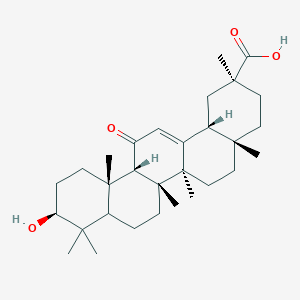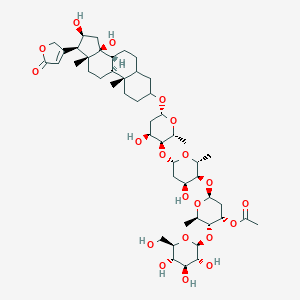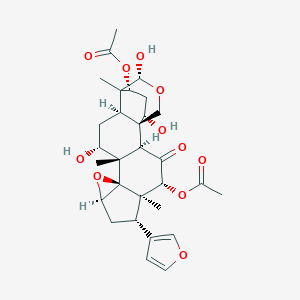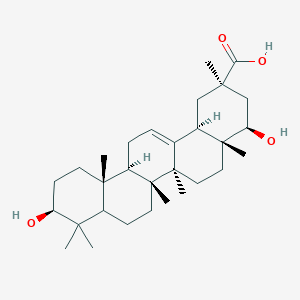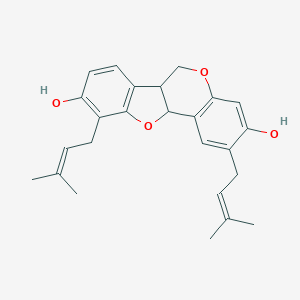
Erythrabyssin II
Overview
Description
Erythrabyssin II is a naturally occurring pigment found in the red algae family. It has been used in various applications, including as a food dye, a cosmetic dye, and most notably as a fluorescent dye for laboratory experiments.
Scientific Research Applications
Antimicrobial Properties
Erythrabyssin II, isolated from plants like Erythrina mildbraedii and Erythrina crista-galli, has demonstrated significant antimicrobial properties. Studies have shown its effectiveness in inhibiting various microorganisms. For instance, Mitscher et al. (1988) identified erythrabyssin II as an active antimicrobial agent in Erythrina mildbraedii, commonly used in traditional medicine in Nigeria (Mitscher et al., 1988). Similarly, another study by Mitscher et al. (1988) found erythrabyssin II in Erythrina crista-galli, along with other pterocarpans, contributing to its antimicrobial potential (Mitscher et al., 1988).
Anti-Plasmodial and Antimycobacterial Activities
In a study by Rukachaisirikul et al. (2008), erythrabyssin II was isolated from Erythrina subumbrans and tested for antiplasmodial, antimycobacterial, and cytotoxic activities. This study highlighted the potential of erythrabyssin II in treating malaria and tuberculosis (Rukachaisirikul et al., 2008).
Antibacterial Efficacy
Erythrabyssin II has also shown promising antibacterial properties. A study by Rukachaisirikul et al. (2007) demonstrated that erythrabyssin II, among other compounds isolated from Erythrina subumbrans, exhibited significant antibacterial activity against Streptococcus and Staphylococcus strains, including drug-resistant strains like MRSA and VRSA (Rukachaisirikul et al., 2007).
Potential in Phytochemistry and Pharmacology
Erythrabyssin II's presence in various Erythrina species suggests its importance in the phytochemistry and pharmacology of these plants. It is often studied in conjunction with other pterocarpans and flavonoids, contributing to the medicinal value of these plants. For instance, Nkengfack et al. (1994) isolated erythrabyssin II from Erythrina sigmoidea, contributing to its significant antibacterial potency (Nkengfack et al., 1994).
Mechanism of Action
Target of Action
Erythrabyssin II is known to be active against several strains of Staphylococcus and Streptococcus . It inhibits bacterial neuraminidase in a dose-dependent manner . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a primary target for antiviral drugs.
Mode of Action
It is known to inhibit bacterial neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues on the surface of cells, facilitating the release of progeny viruses from infected cells. By inhibiting this enzyme, Erythrabyssin II prevents the spread of the bacteria, thereby exerting its antimicrobial effects.
Biochemical Pathways
Erythrabyssin II belongs to the class of organic compounds known as pterocarpans . These are benzo-pyrano-furano-benzene compounds, containing the 6H-1benzofuro[3,2-c]chromene skeleton . They are derivatives of isoflavonoids . .
Result of Action
Erythrabyssin II exhibits significant inhibition against bacterial neuraminidase . This inhibition prevents the spread of bacteria, thereby exerting its antimicrobial effects.
properties
IUPAC Name |
2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKAMVCGTURXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrabyssin II | |
CAS RN |
77263-06-0 | |
| Record name | Erythrabyssin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



